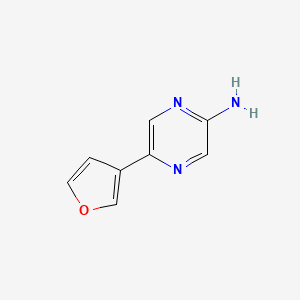

5-Furan-3-yl-pyrazin-2-ylamine

Description

Contextual Significance of Furan- and Pyrazine-Containing Scaffolds in Modern Medicinal Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to drug discovery. openmedicinalchemistryjournal.com Over 90% of pharmaceuticals reportedly contain a heterocyclic moiety, highlighting their importance. openmedicinalchemistryjournal.com Within this broad category, furan (B31954) and pyrazine (B50134) scaffolds are particularly prominent due to their diverse biological activities.

The furan ring, a five-membered aromatic heterocycle with one oxygen atom, is a component of numerous commercially available drugs. ijabbr.comutripoli.edu.ly Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial (antibacterial, antifungal, and antiviral), anti-inflammatory, analgesic, anticancer, and antidepressant properties. ijabbr.comutripoli.edu.ly The versatility of the furan moiety allows for structural modifications that can significantly alter biological activity, making it a valuable tool for medicinal chemists. utripoli.edu.ly

The pyrazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is another crucial scaffold. Pyrazine derivatives are associated with a variety of pharmacological actions, such as anticancer, anti-inflammatory, antibacterial, and antioxidant activities. nih.govresearchgate.net Though perhaps underrepresented in existing pharmaceutical libraries compared to other nitrogen heterocycles, this has spurred significant research into novel synthetic pathways to create diverse pyrazine-based compounds for drug screening. The pyrazine nucleus can interact with biological targets like proteins in multiple ways, making it a valuable framework in medicinal chemistry. The combination of furan and pyrazine motifs into a single molecular entity is a strategic approach to generate compounds with potentially enhanced or novel biological profiles. researchgate.net

Classification and Structural Features of 5-Furan-3-yl-pyrazin-2-ylamine within Diverse Heterocyclic Compounds

This compound is a heterocyclic compound that integrates the key structural features of both furan and pyrazine.

Classification : It is classified as a substituted aminopyrazine. More specifically, it is an aromatic heterocyclic compound composed of a central pyrazine ring which is substituted with an amino group (-NH₂) and a furan ring.

Below are the key chemical details for the compound:

| Identifier | Value |

| IUPAC Name | 5-(Furan-3-yl)pyrazin-2-amine |

| CAS Number | 710323-22-1 |

| Molecular Formula | C₈H₇N₃O |

| Molecular Weight | 161.16 g/mol |

This data is compiled from chemical database information.

Overview of Analogous Chemical Entities Exhibiting Documented Biological Activities

The investigation into compounds like this compound is supported by the wide range of biological activities observed in structurally similar molecules. The combination of furan, pyrazine, and other heterocyclic systems has led to the discovery of potent agents with various therapeutic potentials. For instance, a study on flavivirus inhibitors revealed that substituting a pyrazine core with furan-3-yl groups resulted in a compound with an IC₅₀ of 1.0 μM against the Zika virus protease, indicating that such substitutions are favorable for activity. nih.gov

Research has demonstrated that derivatives containing both furan and pyrazine moieties can exhibit enhanced biological activities compared to compounds with only one of the heterocycles. The following table summarizes selected examples of analogous compounds and their reported biological activities, illustrating the chemical space around the title compound.

| Compound Name/Class | Key Structural Features | Documented Biological Activity |

| 2,3-bis(4-(Furan-3-yl)phenyl)-5-(piperidin-4-ylmethoxy)pyrazine nih.gov | Pyrazine core with furan-phenyl substituents | Allosteric inhibitor of Flavivirus NS2B-NS3 protease (antiviral) |

| N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide derivatives smolecule.com | Furan-pyrazin-methyl-sulfonamide | Potential antimicrobial and anticancer properties |

| 7-(Furan-2-yl)-2-phenylpyrazolo[1,5-a]pyrimidine beilstein-journals.org | Fused pyrazolo[1,5-a]pyrimidine (B1248293) with a furan substituent | Investigated as part of a library of fused pyrazoloazines |

| Diamidino-substituted phenyl benzothiazolyl furans acs.org | Furan core linked to benzothiazole (B30560) and phenyl rings | Antiproliferative activity against tumor cell lines; DNA binding |

| Pyrazine-Furan hybrid derivatives (in silico study) researchgate.net | General furan and pyrazine derivatives | Predicted antidiabetic activity (Type 2 Diabetes Mellitus) |

The information in this table is based on published research findings. researchgate.netnih.govsmolecule.combeilstein-journals.orgacs.org

Research Rationale and Objectives for Investigating this compound

While specific research publications detailing the rationale for investigating this compound are not prevalent in public literature, a clear scientific justification can be inferred from the study of analogous compounds. The primary objective for designing and synthesizing such hybrid heterocyclic molecules is the exploration of novel chemical space for drug discovery.

The rationale is built on the following key points:

Synergistic or Enhanced Bioactivity : Combining two known pharmacophores (furan and aminopyrazine) into one molecule can lead to compounds with enhanced biological activity or a novel mechanism of action compared to the individual components.

Scaffold for Library Synthesis : Molecules like this compound serve as valuable building blocks for creating libraries of more complex derivatives. For example, the amino group can be readily modified to introduce a wide variety of substituents, allowing for systematic structure-activity relationship (SAR) studies.

Targeting Specific Disease Pathways : Based on the activities of related compounds, research into this molecule would likely be aimed at identifying potential inhibitors of enzymes like kinases or proteases, which are crucial targets in oncology and virology. nih.gov For example, derivatives of the structurally related N-((3-(furan-3-yl)pyrazin-2-yl)methyl) scaffold have been explored for anticancer and antimicrobial properties. smolecule.com

The overarching objective is to identify new lead compounds with potential therapeutic applications, driven by the proven track record of furan and pyrazine scaffolds in medicinal chemistry. ijabbr.comnih.gov

Structure

3D Structure

Properties

CAS No. |

710323-22-1 |

|---|---|

Molecular Formula |

C8H7N3O |

Molecular Weight |

161.16 g/mol |

IUPAC Name |

5-(furan-3-yl)pyrazin-2-amine |

InChI |

InChI=1S/C8H7N3O/c9-8-4-10-7(3-11-8)6-1-2-12-5-6/h1-5H,(H2,9,11) |

InChI Key |

CKRJWKZZINIQQT-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC=C1C2=CN=C(C=N2)N |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 5 Furan 3 Yl Pyrazin 2 Ylamine

Strategic Approaches to the Construction of the Furan-Pyrazine Core System

The creation of the bond between the furan (B31954) and pyrazine (B50134) rings is a key step in the synthesis of 5-Furan-3-yl-pyrazin-2-ylamine. Several modern synthetic strategies can be employed for this purpose, with metal-catalyzed cross-coupling reactions being the most prominent.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling and Related Strategies)

The Suzuki-Miyaura coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between aromatic and heteroaromatic rings. tcichemicals.comlibretexts.org The synthesis of this compound can be envisioned through the coupling of a 5-halopyrazin-2-ylamine with 3-furanylboronic acid.

A critical precursor for this reaction is a 5-halopyrazin-2-ylamine, such as 2-amino-5-bromopyrazine (B17997). The halogenation of 2-aminopyrazine (B29847) has been studied, and methods for the regioselective synthesis of 2-amino-5-bromopyrazine and 2-amino-3,5-dibromopyrazine (B131937) have been developed. thieme.de The use of specific halogenating agents and reaction conditions, including microwave irradiation, can afford the desired 5-halo-substituted product in excellent yields. thieme.dethieme-connect.com For instance, the use of N-bromosuccinimide (NBS) in acetonitrile (B52724) has been shown to be effective for the bromination of 2-aminopyrazine. thieme.de

Once the 2-amino-5-halopyrazine is obtained, it can be coupled with 3-furanylboronic acid. While a specific protocol for the Suzuki-Miyaura coupling leading directly to this compound is not extensively documented in the reviewed literature, a closely related procedure for the synthesis of 5-(furan-3-yl)pyrimidine (B15053580) has been detailed. orgsyn.org This nickel-catalyzed approach utilizes NiCl2(PCy3)2 as the catalyst and K3PO4 as the base in tert-amyl alcohol at elevated temperatures. orgsyn.org This methodology is known to be applicable to a range of heterocyclic substrates, including those containing pyridine (B92270) and pyrimidine (B1678525) rings, and can be adapted for the synthesis of the target pyrazine derivative. orgsyn.org

| Entry | Halide Substrate | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl2(PCy3)2 (0.5 mol%) | K3PO4 | tert-Amyl alcohol | 120 | 83 | orgsyn.org |

| 2 | Heteroaryl chlorides | Thiophene- and furanboronic acids | Pd(OAc)2/ Buchwald ligands | K3PO4 | Aqueous n-butanol | - | Good to Excellent | doi.org |

| 3 | 3-Chloroindazole | 5-Indole boronic acid | Pd precatalyst (P1 or P2) | K3PO4 | Dioxane/H2O | 100 | Good to Excellent | nih.gov |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heterocycles. This table presents conditions from related Suzuki-Miyaura reactions that could be adapted for the synthesis of this compound.

Other palladium-catalyzed cross-coupling reactions, such as Stille coupling (using an organotin reagent) or Negishi coupling (using an organozinc reagent), could also be considered for the formation of the furan-pyrazine bond, although specific examples for this particular scaffold are less common in the literature.

Multicomponent Reaction Pathways for Heterocyclic Synthesis

Multicomponent reactions (MCRs) offer an efficient approach to complex molecules in a single step, and various MCRs have been developed for the synthesis of pyrazine derivatives. google.comsemanticscholar.orgsioc-journal.cnbeilstein-journals.org While a specific MCR for the direct synthesis of this compound is not explicitly reported, it is conceivable that a strategy involving 3-furaldehyde, an ammonia (B1221849) source, and a suitable C2-synthon could be developed. The field of MCRs is vast, with reactions like the Ugi and Petasis reactions being employed for the synthesis of diverse heterocyclic systems, some of which are based on a pyrazine core. semanticscholar.org

Cycloaddition and Annulation Reactions for Ring Formation

Cycloaddition and annulation reactions represent another fundamental approach to the construction of heterocyclic rings. The furan ring itself can participate in Diels-Alder reactions, typically reacting as a diene. google.com The synthesis of the pyrazine ring can be achieved through various annulation strategies. For example, the reaction of α-amino ketones can lead to the formation of pyrazines. researchgate.net A hypothetical cycloaddition approach to this compound could involve the reaction of a furan-containing dienophile with an appropriate aza-diene, or vice-versa, although such a route would require the synthesis of highly functionalized and potentially unstable precursors.

Conventional Condensation and Substitution Reactions for Pyrazine Formation

The classical synthesis of the pyrazine ring often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. researchgate.net To synthesize this compound via this route, one would require a furan-substituted 1,2-dicarbonyl compound and an appropriate aminating agent. For instance, the condensation of a 1-(furan-3-yl)glyoxal derivative with an aminoacetonitrile (B1212223) could potentially yield the target molecule after subsequent cyclization and aromatization. arkat-usa.org

Regioselective Functionalization of the Pyrazin-2-ylamine Moiety

The pyrazin-2-ylamine scaffold offers several sites for further functionalization. The amino group can undergo a variety of reactions, including acylation, alkylation, and sulfonylation, to introduce new substituents. The pyrazine ring itself, being electron-deficient, is susceptible to nucleophilic aromatic substitution, although the amino group can direct electrophilic substitution to specific positions.

Regioselective halogenation of the pyrazine ring in 2-aminopyrazine derivatives has been demonstrated. thieme.dersc.orgsioc-journal.cnresearchgate.net For example, direct fluorination of 2-aminopyrazines with Selectfluor can occur at the 5-position, providing a route to 5-fluoro-2-aminopyrazine derivatives. sioc-journal.cn This highlights the possibility of introducing substituents at the positions ortho and meta to the amino group.

| Reagent | Position of Functionalization | Reaction Type | Reference |

| N-Bromosuccinimide (NBS) | 5 | Electrophilic Bromination | thieme.de |

| Selectfluor | 5 | Electrophilic Fluorination | sioc-journal.cn |

| LiCl/Selectfluor | 5 | Electrophilic Chlorination | researchgate.net |

| Acyl Chlorides/Anhydrides | Amino Group | Acylation | General Amine Reactivity |

| Alkyl Halides | Amino Group | Alkylation | General Amine Reactivity |

Table 2: Potential Regioselective Functionalization Reactions of the Pyrazin-2-ylamine Moiety. This table outlines possible functionalization reactions based on known reactivity of 2-aminopyrazines.

Derivatization of the Furan-3-yl Substituent

The furan ring is an electron-rich heterocycle and is susceptible to electrophilic aromatic substitution. google.com The directing effects of the pyrazin-2-ylamine substituent would influence the regioselectivity of these reactions. Common electrophilic substitution reactions for furans include nitration, halogenation, and Friedel-Crafts acylation.

Nitration of furan derivatives can be achieved using reagents like nitric acid in trifluoroacetic anhydride. semanticscholar.org Halogenation of furans can be performed with reagents such as bromine at low temperatures to avoid polyhalogenation. quimicaorganica.orgiust.ac.ir The presence of a nucleophilic solvent during halogenation can lead to addition products, which may require a subsequent elimination step to restore the aromatic furan ring. quimicaorganica.org

Lithiation of the furan ring is another powerful tool for its functionalization. 3-Bromofuran can undergo metal-halogen exchange with an alkyllithium reagent at low temperatures to generate 3-lithiofuran. iust.ac.irumich.edu This organolithium intermediate can then be reacted with a variety of electrophiles to introduce new substituents at the 3-position of the furan ring. However, care must be taken as 3-lithiofuran can rearrange to the more stable 2-lithiofuran (B141411) at higher temperatures. iust.ac.ir

| Reaction | Reagent | Expected Position | Reference |

| Nitration | HNO3 / (CF3CO)2O | 2' or 5' | semanticscholar.org |

| Bromination | Br2, low temp. | 2' or 5' | quimicaorganica.orgiust.ac.ir |

| Lithiation (from 3-bromofuran) | n-BuLi, -78 °C | 3 | iust.ac.irumich.edu |

Table 3: Potential Derivatization Reactions of the Furan-3-yl Ring. This table summarizes potential reactions for modifying the furan substituent based on general furan chemistry.

Synthesis of Structural Analogues and Isomers of this compound

The synthesis of structural analogues and isomers of this compound involves a variety of chemical strategies, primarily focused on the construction of the core pyrazine ring and the introduction of the furan moiety, as well as other substituents. These methods often leverage well-established reactions in heterocyclic chemistry, adapted for the specific steric and electronic properties of the desired target molecules.

A common approach to pyrazine synthesis involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. ijbpas.com The classical synthesis of pyrazines often starts with the oxidation of a dihydropyrazine, which is the condensation product of a 1,2-dicarbonyl and a 1,2-diaminoethane. ijbpas.com For the synthesis of analogues of this compound, this could involve the reaction of a suitably substituted 1,2-dicarbonyl compound with an aminomalononitrile (B1212270) or other diamine precursors.

The introduction of the furan ring can be achieved through various methods, including the Paal-Knorr furan synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst. wikipedia.org This method is highly versatile for creating substituted furans. wikipedia.org Another approach involves the use of 7-oxa/azanorbornadienes as intermediates for preparing 3-substituted furans. This method relies on an inverse electron demand Diels-Alder (iEDDA) cycloaddition followed by fragmentation. acs.org

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in creating the C-C bond between the pyrazine and furan rings. For instance, a bromo-substituted pyrazine can be coupled with a furanboronic acid derivative in the presence of a palladium catalyst. mdpi.com A general procedure for the Suzuki coupling involves reacting an N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide with various aryl boronic acids using a palladium catalyst and a base like K₃PO₄ in a dioxane/water mixture. mdpi.com This methodology can be adapted to synthesize this compound analogues by using the appropriate boronic acids and pyrazine precursors.

The synthesis of isomers, where the positions of the substituents on the pyrazine or furan ring are altered, follows similar principles. For example, to synthesize a 3-substituted furan, one might start with a different furan derivative or employ a regioselective synthesis strategy. acs.org The synthesis of pyrazolo[3,4-b]pyridines, which are structural isomers of some pyrazolo-fused systems, can be achieved through the reaction of 5-aminopyrazoles with β-ketonitriles and aldehydes. beilstein-journals.org

The synthesis of structural analogues can also be achieved by modifying the pyrazine core. For example, triazolopyrazine derivatives have been synthesized, and in some cases, unexpected tele-substitution reactions have been observed where a nucleophile attacks a position distant from the expected electrophilic site. acs.org

Below is a table summarizing some structural analogues and isomers and the general synthetic approaches.

| Compound | General Synthetic Approach | Key Intermediates/Reagents | Reference |

| 5-Aryl-pyrazin-2-ylamine derivatives | Suzuki-Miyaura cross-coupling | 5-Bromopyrazin-2-ylamine, Arylboronic acids, Palladium catalyst | mdpi.com |

| 3-Substituted furans | Inverse electron demand Diels-Alder (iEDDA) of 7-oxanorbornadienes | 7-Oxanorbornadienes, Electron-poor tetrazines | acs.org |

| Substituted pyrazines | Condensation of 1,2-dicarbonyls and 1,2-diamines | α-hydroxyketones, 1,2-diamines, MnO₂ catalyst | tandfonline.comtandfonline.com |

| Pyrazolo[3,4-b]pyridines | Three-component reaction | 5-Aminopyrazole, β-ketonitriles, Aldehydes | beilstein-journals.org |

| mdpi.comresearchgate.netrsc.orgTriazolo[4,3-a]pyrazine derivatives | Cyclocondensation and substitution reactions | Substituted hydrazines, Pyrazine precursors | acs.org |

Principles of Sustainable Synthesis and Green Chemistry Applications in Compound Preparation

The principles of sustainable synthesis and green chemistry are increasingly being applied to the preparation of heterocyclic compounds like this compound to minimize environmental impact and improve efficiency. nih.gov These principles focus on the use of renewable resources, energy efficiency, waste reduction, and the use of less hazardous substances.

Key Green Chemistry Approaches in Pyrazine Synthesis:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction rates, improve yields, and reduce side reactions in the synthesis of various heterocyclic compounds, including pyrazine derivatives. mdpi.com For instance, the microwave-assisted synthesis of dicyanopyrazines from diaminomalononitrile and ketones proceeds with good to excellent yields in the presence of triethylamine (B128534) in ethanol. mdpi.com

Solvent-Free and Aqueous Media Reactions: Conducting reactions in the absence of organic solvents or in water is a cornerstone of green chemistry. nih.gov An efficient synthesis of substituted 4H-1-benzopyrans has been reported under solvent-free microwave irradiation conditions using 5 Å molecular sieves as a catalyst. mdpi.com Onion extract has also been utilized as a catalyst for pyrazine synthesis at room temperature, offering an environmentally benign method with high atom economy. ajgreenchem.com

Use of Greener Catalysts: The development of eco-friendly catalysts is crucial. DABCO (1,4-diazabicyclo[2.2.2]octane) has been used as an eco-friendly catalyst for the one-pot synthesis of pyrazoline derivatives. mdpi.comresearchgate.net Natural extracts, such as onion extract, have also been employed as catalysts in pyrazine synthesis. ajgreenchem.com

One-Pot and Multicomponent Reactions: These reactions improve efficiency by combining multiple synthetic steps into a single operation, which reduces the need for purification of intermediates and minimizes waste. tandfonline.comtandfonline.com A one-pot, three-component synthesis of substituted 1,2,4-triazoles has been achieved using microwave irradiation. rasayanjournal.co.in

Use of Renewable Feedstocks: Utilizing biorenewable resources like chitin (B13524) and plant biomass to produce N-containing chemicals is a key aspect of sustainable chemistry. bohrium.com For example, poly(hydroxyalkyl)pyrazines have been synthesized from ammonium (B1175870) formate (B1220265) and monosaccharides using microwave irradiation in reactive eutectic media. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle of green chemistry. One-pot synthesis methods often exhibit high atom economy. ajgreenchem.com

Energy Efficiency: Employing methods that require less energy, such as room temperature reactions or microwave-assisted synthesis, contributes to a greener process. mdpi.comajgreenchem.com

The application of these principles to the synthesis of this compound and its analogues can lead to more sustainable and cost-effective manufacturing processes. researchgate.net For example, a greener approach to pyrazine synthesis has been reported using a one-pot reaction of 1,2-diketones and 1,2-diamines with a catalytic amount of t-BuOK at room temperature. researchgate.net

The following table highlights key green chemistry principles and their application in the synthesis of pyrazine and related heterocycles.

| Green Chemistry Principle | Application in Heterocyclic Synthesis | Specific Example | Reference |

| Microwave-Assisted Synthesis | Accelerated reaction times and higher yields in the synthesis of pyrazine and pyridine derivatives. | Synthesis of dicyanopyrazines and pyrazolo[3,4-b]pyridine derivatives. | mdpi.com |

| Solvent-Free/Aqueous Reactions | Use of water as a solvent or performing reactions without a solvent to reduce volatile organic compound (VOC) emissions. | Synthesis of pyrazine derivatives using onion extract in water. | ajgreenchem.com |

| Eco-Friendly Catalysts | Replacement of hazardous catalysts with benign alternatives. | Use of DABCO as a catalyst in the synthesis of pyrazolines. | mdpi.comresearchgate.net |

| One-Pot Reactions | Combining multiple reaction steps to reduce waste and improve efficiency. | One-pot synthesis of pyrazine derivatives from 1,2-diketones and 1,2-diamines. | tandfonline.comtandfonline.com |

| Renewable Feedstocks | Use of biomass-derived starting materials. | Synthesis of poly(hydroxyalkyl)pyrazines from monosaccharides. | rsc.org |

| Atom Economy | Maximizing the incorporation of starting materials into the final product. | One-pot synthesis of pyrazine derivatives with high atom economy. | ajgreenchem.com |

Theoretical and Computational Chemistry Investigations of 5 Furan 3 Yl Pyrazin 2 Ylamine

Quantum Chemical Characterization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure and other key characteristics. unige.ch

The electronic properties of a molecule are dictated by the arrangement of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. scirp.orgphyschemres.org A smaller energy gap generally implies higher reactivity and a greater ease of electronic excitation. physchemres.org

For 5-Furan-3-yl-pyrazin-2-ylamine, theoretical calculations would likely show the HOMO density concentrated on the electron-rich aminopyrazine and furan (B31954) rings. The LUMO, conversely, would be expected to be localized over the electron-deficient pyrazine (B50134) ring system. arxiv.org This distribution facilitates intramolecular charge transfer (ICT) upon excitation.

An electrostatic potential (ESP) map visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For this compound, regions of negative potential (typically colored red) are expected around the electronegative nitrogen atoms of the pyrazine ring and the oxygen atom of the furan ring, indicating susceptibility to electrophilic attack. Regions of positive potential (blue) would be found near the hydrogen atoms of the amino group, marking them as sites for nucleophilic interaction. researchgate.net

Table 1: Predicted Quantum Chemical Properties for this compound This data is representative of values expected from DFT calculations (e.g., at the B3LYP/6-311G(d,p) level) and is for illustrative purposes.

| Parameter | Predicted Value | Significance |

|---|---|---|

| EHOMO | -6.15 eV | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. scirp.org |

| ELUMO | -1.98 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. scirp.org |

| HOMO-LUMO Gap (ΔE) | 4.17 eV | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. physchemres.org |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Conformational analysis is used to identify the most stable three-dimensional arrangement of a molecule. The primary degree of rotational freedom in this compound is the torsion angle around the single bond connecting the furan and pyrazine rings.

A computational scan of the potential energy surface, by systematically rotating this bond, would reveal the energy minima corresponding to stable conformers. It is predicted that the lowest energy conformation would be one where the two aromatic rings are coplanar or nearly coplanar. This planarity maximizes the π-conjugation across the molecule, which imparts additional stability. Deviations from absolute planarity may occur due to minor steric repulsion between hydrogen atoms on the adjacent rings.

DFT methods can accurately predict various spectroscopic properties, which is invaluable for structure confirmation. researchgate.netresearchgate.net

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The predicted spectra would serve as a reference for experimental verification.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound Predicted values relative to TMS, for illustrative purposes.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Furan C2-H | 7.5 - 7.7 | 142 - 144 |

| Furan C4-H | 6.6 - 6.8 | 110 - 112 |

| Furan C5-H | 7.8 - 8.0 | 144 - 146 |

| Pyrazine C3-H | 8.1 - 8.3 | 140 - 142 |

| Pyrazine C6-H | 8.4 - 8.6 | 145 - 147 |

| Amino (-NH₂) | 5.5 - 6.5 (broad) | - |

| Furan C3 | - | 120 - 122 |

| Pyrazine C2 | - | 155 - 157 |

| Pyrazine C5 | - | 148 - 150 |

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions. The compound is expected to show strong absorption bands in the UV region, corresponding to π → π* transitions within the conjugated aromatic system. researchgate.net A primary absorption maximum (λmax) might be predicted in the range of 300-350 nm.

IR Spectroscopy: Theoretical vibrational frequency calculations can predict the infrared spectrum. This helps in identifying characteristic functional groups.

Table 3: Predicted Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3400 - 3500 | Amino (-NH₂) |

| C-H Stretch (Aromatic) | 3050 - 3150 | Furan & Pyrazine Rings |

| C=N Stretch | 1620 - 1660 | Pyrazine Ring |

| C=C Stretch (Aromatic) | 1450 - 1600 | Furan & Pyrazine Rings |

| C-O-C Stretch | 1050 - 1150 | Furan Ring |

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms. mdpi.com

The aminopyrazine and furan scaffolds are present in numerous compounds with established biological activity. smolecule.comevitachem.com For instance, pyrazine derivatives have been investigated as kinase inhibitors and anticancer agents, while furan-containing molecules are known to interact with a variety of receptors and enzymes. researchgate.netontosight.aiacs.org

Based on structural similarity to known pharmacophores, this compound could be hypothesized to target protein families such as kinases, phosphoinositide 3-kinases (PI3Ks), or G-protein coupled receptors like adenosine (B11128) receptors. acs.orggoogle.com Virtual screening against a panel of such targets would be the first step in identifying the most probable interacting proteins.

Table 4: Hypothetical Potential Biological Targets for this compound

| Target Class | Specific Example | Rationale for Prediction |

|---|---|---|

| Protein Kinase | Mitogen-activated protein kinase (MAPK) | The pyrazine core is a common scaffold in kinase inhibitors. ontosight.ai |

| GPCR | A₂A Adenosine Receptor | Nicotinonitrile derivatives with furan groups act as A₂A antagonists. acs.org |

| Enzyme | Dihydrofolate Reductase (DHFR) | Heterocyclic amines are known to interact with the active site of DHFR. nih.gov |

Following the identification of a potential target, molecular docking can elucidate the specific interactions that stabilize the ligand-protein complex. A hypothetical docking of this compound into a kinase active site would likely reveal several key interactions:

Hydrogen Bonding: The amino group is a potent hydrogen bond donor, likely interacting with backbone carbonyls or acidic residues (e.g., Asp, Glu) in the hinge region of a kinase. The pyrazine nitrogens and furan oxygen can act as hydrogen bond acceptors with residues like Lys or Arg. nih.gov

π-π Stacking: The planar furan and pyrazine rings are ideal for forming π-π stacking or T-stacking interactions with aromatic amino acid residues such as Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp) in the binding pocket. nih.gov

Table 5: Predicted Key Interactions in a Hypothetical Kinase Binding Site

| Interaction Type | Ligand Moiety | Potential Interacting Residue |

|---|---|---|

| Hydrogen Bond (Donor) | Amino (-NH₂) | Aspartate, Glutamate |

| Hydrogen Bond (Acceptor) | Pyrazine N, Furan O | Lysine, Arginine, Serine |

| π-π Stacking | Pyrazine Ring, Furan Ring | Phenylalanine, Tyrosine |

| Hydrophobic | Furan/Pyrazine Backbone | Leucine, Valine, Isoleucine |

These theoretical investigations provide a comprehensive profile of this compound, laying a crucial foundation for future experimental synthesis and biological evaluation.

Scoring Function Evaluation and Binding Affinity Prediction

In computational drug discovery, scoring functions are essential tools used to estimate the binding affinity between a ligand, such as this compound, and a target protein. These mathematical models approximate the change in free energy upon the formation of a protein-ligand complex. A lower, more negative score typically indicates a stronger and more favorable binding interaction.

The binding affinity of this compound would be theoretically evaluated using molecular docking simulations against various protein targets. Given the structural motifs present—a pyrazine ring common in kinase inhibitors and a furan ring found in various receptor antagonists—potential targets could include Ser/Thr kinases or adenosine receptors. acs.orgresearchgate.net For instance, related aminopyridine and pyrimidine (B1678525) derivatives have shown high affinity for A2A adenosine receptors and kinases like CLK1 and DYRK1A. acs.orgresearchgate.netplos.org

A typical docking study would involve preparing the 3D structure of the compound and the target protein, followed by sampling numerous possible binding poses of the ligand within the protein's active site. The scoring function then evaluates each pose. Key molecular interactions contributing to the binding score for this compound would include:

Hydrogen Bonds: The primary amine (-NH2) group and the nitrogen atoms in the pyrazine ring are potential hydrogen bond donors and acceptors, respectively. They could form critical interactions with amino acid residues like glycine (B1666218) in the protein's backbone. acs.org

Hydrophobic Interactions: The aromatic furan and pyrazine rings can engage in hydrophobic and π-stacking interactions with nonpolar residues in the binding pocket.

Polar Interactions: The oxygen atom in the furan ring can act as a hydrogen bond acceptor.

The predicted binding affinity, expressed as a docking score or a calculated inhibitory constant (Ki), would determine the compound's potential as a modulator of a specific protein target. A high-ranking score would justify further investigation through more computationally intensive methods.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictor Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com A QSAR model for analogs of this compound would aim to predict the biological activity of new, unsynthesized derivatives, thereby guiding the design of more potent molecules. mdpi.com

The development of a QSAR model follows a structured workflow:

Data Set Preparation: A collection of pyrazine derivatives with experimentally measured biological activity (e.g., IC50 values) against a specific target would be required. This dataset is then divided into a training set for model development and a test set for external validation. nih.gov

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These numerical values represent various aspects of the molecular structure, including physicochemical, electronic, and topological properties. nih.gov

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are employed to build a mathematical equation linking the descriptors to the observed activity. semanticscholar.org

Validation: The model's predictive power is rigorously assessed using the test set and statistical metrics like the coefficient of determination (R²). mdpi.com

For a series based on this compound, relevant descriptors would likely capture variations in hydrophobicity, molecular shape, and electronic distribution.

Table 1: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Class | Example Descriptor | Significance for this compound Analogs |

|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Represents hydrophobicity, influencing membrane permeability and target binding. |

| Topological | TPSA (Topological Polar Surface Area) | Correlates with passive molecular transport through membranes. nih.gov |

| Electronic | Dipole Moment | Influences long-range ligand-receptor interactions. semanticscholar.org |

| Constitutional | Molecular Weight | Basic parameter related to molecular size. |

| Quantum-Chemical | HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. semanticscholar.org |

A validated QSAR model could then be used to virtually screen new derivatives, prioritizing the synthesis of compounds predicted to have the highest activity.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Following a promising result from molecular docking, Molecular Dynamics (MD) simulations are performed to investigate the dynamic behavior and stability of the ligand-protein complex over time. nih.gov An MD simulation provides an atomistic view of the complex's movements in a simulated physiological environment, offering insights that static docking models cannot. springernature.com

For a complex of this compound with a putative protein target, an MD simulation lasting hundreds of nanoseconds would be conducted. biorxiv.org The analysis of the resulting trajectory would focus on several key metrics to assess stability. researchgate.net

Table 2: Key Metrics in Molecular Dynamics Simulation Analysis

| Metric | Description | Indication of Stability |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein backbone atoms from their initial position over time. | A stable, plateauing RMSD curve suggests the complex has reached equilibrium and is not undergoing major conformational changes. mdpi.com |

| Root Mean Square Fluctuation (RMSF) | Calculates the fluctuation of individual amino acid residues or ligand atoms around their average position. | Low RMSF values for the ligand indicate it is tightly bound and stable within the binding pocket. High RMSF for certain protein loops may indicate flexibility important for function. researchgate.net |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation. | The persistent presence of key hydrogen bonds identified in docking confirms their importance for stable binding. |

| Binding Free Energy Calculation (e.g., MM/GBSA) | An end-point method to estimate the binding free energy from the simulation snapshots. | Provides a more accurate estimation of binding affinity than initial docking scores by accounting for solvent effects and conformational changes. researchgate.net |

These simulations can confirm the stability of the binding pose predicted by docking and provide a more refined understanding of the intermolecular interactions driving complex formation.

In Silico Pharmacokinetic Profiling and Druglikeness Assessment

In silico methods are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. This early assessment helps to identify potential liabilities and guide molecular design toward compounds with better pharmacokinetic profiles and "druglikeness." mdpi.com

The permeability and absorption of a compound are critical for its oral bioavailability. These properties are often predicted using established rules and computational models based on key physicochemical properties. For this compound, these properties can be calculated computationally.

Table 3: Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | ~161.17 g/mol | Well within the typical range for good oral absorption (<500 g/mol ). |

| XLogP3-AA | ~1.5 | Indicates moderate lipophilicity, favorable for balancing solubility and permeability. |

| Hydrogen Bond Donors | 1 (the -NH2 group) | Complies with Lipinski's Rule of Five (≤5). |

| Hydrogen Bond Acceptors | 3 (2 pyrazine N, 1 furan O) | Complies with Lipinski's Rule of Five (≤10). |

| Topological Polar Surface Area (TPSA) | ~69.6 Ų | Suggests good potential for oral absorption and cell permeability (<140 Ų). nih.gov |

Based on these properties, this compound is predicted to have high gastrointestinal (GI) absorption. Models like the Brain Or IntestinaL EstimateD permeation method (BOILED-Egg plot) would likely place the compound in the region indicative of high intestinal absorption without being a P-glycoprotein substrate. mdpi.com Its moderate polarity and size also suggest it may have some capacity to permeate the blood-brain barrier (BBB). nih.gov

Computational tools can predict a compound's metabolic fate by identifying sites susceptible to metabolism by enzymes, primarily the cytochrome P450 (CYP) family. High metabolic stability is desirable to ensure a longer duration of action in vivo. For this compound, several potential biotransformation pathways can be hypothesized.

Table 4: Potential Metabolic Transformations of this compound

| Metabolic Reaction | Potential Site on Molecule | Rationale |

|---|---|---|

| Aromatic Hydroxylation | Furan or Pyrazine Ring | A common phase I metabolic pathway for aromatic systems. The furan ring is often susceptible to oxidative opening. |

| N-Oxidation | Pyrazine Ring Nitrogens | The nitrogen atoms in the pyrazine ring are potential sites for oxidation. |

| Deamination | Primary Amine Group | The amino group could be a substrate for monoamine oxidase or other enzymes, leading to its removal. |

Studies on related heterocyclic compounds have shown that strategic modifications, such as the introduction of fluorine atoms, can block sites of metabolism and improve metabolic stability in rat and mouse liver microsomes. acs.orgacs.org The predicted metabolic profile of this compound would highlight potential soft spots that could be chemically modified to enhance its stability.

Pan-Assay Interference Compounds (PAINS) are molecules that contain substructures known to interfere with assay technologies, leading to false-positive results in high-throughput screening campaigns. sci-hub.se It is a standard practice in early drug discovery to computationally filter compound libraries to remove potential PAINS.

The structure of this compound would be checked against a database of known PAINS substructures. Based on analyses of similar pyrazine carboxamides and other simple heterocyclic cores, it is highly probable that this compound would not trigger any PAINS alerts. mdpi.com This would classify it as a specific modulator, suggesting that any observed biological activity is likely due to a specific interaction with a biological target rather than non-specific assay interference.

Biological Target Identification and Mechanism of Action Studies Preclinical Focus

Enzyme Inhibition and Activation Profiling

The interaction of 5-Furan-3-yl-pyrazin-2-ylamine and its derivatives with various enzymes is a key area of investigation to understand their therapeutic potential. smolecule.com The core structure, containing both furan (B31954) and pyrazine (B50134) rings, is a feature in many biologically active compounds known to modulate enzyme activity. ontosight.aiontosight.ai

Alkaline Phosphatase Inhibition

While direct studies on this compound's effect on alkaline phosphatase (ALP) are not extensively detailed, related pyrazine structures have shown significant inhibitory potential against this enzyme family. For instance, a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were synthesized and evaluated for their in vitro alkaline phosphatase inhibitor activity. mdpi.comresearchgate.net One potent compound from this series, 5d, demonstrated competitive inhibition with an IC50 value of 1.469 ± 0.02 µM. mdpi.comresearchgate.net The literature suggests that compounds containing pyrazine, pyridine (B92270), and pyrimidine (B1678525) scaffolds have notable inhibitory potential against alkaline phosphatase. mdpi.com This indicates that the pyrazine core of this compound is a relevant feature for potential ALP interaction, though specific inhibitory data for the compound itself remains to be fully elucidated.

Kinase Inhibition Pathways and Selectivity

The aminopyrazine scaffold is a recognized pharmacophore in the development of protein kinase inhibitors. google.comnih.gov Compounds with this core structure are often investigated for their ability to target kinases involved in cell signaling pathways, which are frequently dysregulated in diseases like cancer. google.commdpi.com

Derivatives of this compound have been explored for such activities. For example, a related aminopyrazine, 5-(1H-pyrazol-4-yl)-pyrazin-2-ylamine, is a component of compounds designed as potent inhibitors of the c-Met protein kinase. google.com Furthermore, a series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles were developed as potent and highly selective inhibitors of Checkpoint Kinase 1 (CHK1). nih.gov While these studies focus on analogs, they highlight the potential of the furan-pyrazine scaffold to interact with kinase targets. A derivative, N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide, is noted for its potential anticancer properties, which are often mediated through kinase inhibition. smolecule.com

Interactive Table: Kinase Inhibition Data for Related Pyrazine Compounds

| Compound Class | Target Kinase | Activity | Reference |

| Aminopyrazines | c-Met | Potent Inhibition | google.com |

| Pyrazine-2-carbonitriles | CHK1 | Selective Inhibition | nih.gov |

| Pyrimidoindol-4-amines | DYRK1A, CK1δ/ε | µM to sub-µM IC50 | mdpi.com |

Dehydrogenase Enzyme Modulation (e.g., DHODH)

There is limited direct information regarding the modulation of dehydrogenase enzymes, such as dihydroorotate (B8406146) dehydrogenase (DHODH), by this compound. However, the bioisosteric replacement of structural motifs is a common strategy in drug design. For example, furazan (B8792606) derivatives have been investigated as inhibitors of DHODH. sci-hub.se DHODH inhibitors are known to have immunosuppressant and antiproliferative effects by blocking the de novo biosynthesis of pyrimidines. acsmedchem.org While furan and furazan are different heterocycles, the exploration of related five-membered rings against this target class suggests a potential, though unconfirmed, avenue for investigation for furan-containing compounds. sci-hub.seacsmedchem.org

Monoamine Oxidase (MAO) Inhibition

The potential for this compound to act as a monoamine oxidase (MAO) inhibitor is primarily considered in the context of developing multi-target drugs, especially for neurodegenerative diseases. nih.gov Propargylamine-based compounds are well-known MAO inhibitors used in the treatment of Parkinson's disease. researchgate.net Research into A2A adenosine (B11128) receptor antagonists, a primary activity of the furan-pyrazine scaffold, often explores dual activity with MAO-B inhibition. nih.gov This dual-target approach is considered advantageous for potentiating motor benefits and enhancing neuroprotection. nih.gov While direct MAO inhibitory data for this compound is not specified, its role as an A2A antagonist places it within a class of compounds where MAO inhibition is a therapeutically relevant and actively investigated secondary target. nih.govresearchgate.net

Receptor Binding and Modulatory Activities

Adenosine Receptor Antagonism (specifically A2A AR)

The most well-documented biological activity of this compound and its analogs is their function as antagonists of the adenosine A2A receptor (A2A AR). nih.govresearchgate.netuni-stuttgart.dedntb.gov.ua The blockade of central A2A receptors is a promising therapeutic strategy for non-dopaminergic treatment of Parkinson's disease. uni-stuttgart.de

The furan ring, in particular, has been identified as a crucial substituent for achieving high potency and selectivity for the A2A receptor over the A1 subtype in various heterocyclic scaffolds. nih.gov In a series of aminomethyl substituted thieno[2,3-d]pyrimidines, the unsubstituted furan proved to be the optimal group for A2A potency. nih.gov Similarly, in a series of pyrazolo[3,4-d]pyrimidines, a 4-(furan-3-yl) analogue displayed increased affinity for the A2A receptor. researchgate.net

A water-soluble phosphate (B84403) prodrug, MSX-3, was developed from a potent and selective A2A antagonist, MSX-2, which features a furan-triazolo-pyrimidine core. uni-stuttgart.de Upon administration, MSX-3 is rapidly converted by phosphatases to the active compound MSX-2, which shows high affinity for both rat and human A2A receptors. uni-stuttgart.degoogle.com

Interactive Table: A2A Receptor Binding Affinity for Related Compounds

| Compound | Target | Ki (nM) | Selectivity (vs. A1) | Reference |

| MSX-2 | Rat A2A AR | 8 | 113-fold | uni-stuttgart.de |

| MSX-2 | Human A2A AR | 8 | 313-fold | uni-stuttgart.de |

| Compound 11 | Human A2A AR | 8.62 | High | nih.gov |

| Compound 14 | Human A2A AR | 18.3 | High | nih.gov |

| Compound 15 | Human A2A AR | 10.8 | High | nih.gov |

| Note: Compounds 11, 14, and 15 are 2-(furan-2-yl)thiazolo[5,4-d]pyrimidine derivatives, not direct pyrazine analogs, but highlight the furan moiety's role in A2A affinity. nih.gov |

These findings collectively underscore that the primary preclinical mechanism of action for compounds based on the this compound scaffold is potent and selective antagonism of the A2A adenosine receptor.

G Protein-Coupled Receptor (GPCR) Interaction Mechanisms

There is currently no available scientific literature or published research data detailing the interaction mechanisms between this compound and G Protein-Coupled Receptors (GPCRs). Preclinical studies to identify specific GPCR binding affinities, functional agonistic or antagonistic activities, or the structural basis of such interactions have not been reported.

Other Relevant Receptor Interactions (e.g., CXCR4 receptor)

Specific preclinical studies on the interaction of this compound with the CXCR4 receptor or other relevant non-GPCR receptors are absent from the current scientific literature. While related heterocyclic compounds are often investigated for a wide range of receptor interactions, no such data has been published for this particular compound.

Investigation of Intracellular Signaling Pathways and Molecular Crosstalk

There is no published research on the intracellular signaling pathways that may be modulated by this compound. Investigations into its effects on downstream signaling cascades, second messenger systems, or molecular crosstalk with other pathways have not been documented in scientific literature.

Cellular Uptake and Intracellular Localization Mechanisms

Information regarding the mechanisms of cellular uptake and the subsequent intracellular localization of this compound is not available. Studies to determine whether the compound enters cells via passive diffusion, active transport, or other mechanisms, and its distribution within subcellular compartments, have not been published.

Apoptotic and Necrotic Pathway Induction (in vitro cellular models)

There are no available in vitro studies in cellular models that investigate the potential for this compound to induce apoptotic or necrotic pathways. Research to assess its effects on key markers of programmed cell death, such as caspase activation, DNA fragmentation, or membrane integrity, has not been reported in the scientific literature.

Due to the absence of specific research data for this compound in the requested areas, interactive data tables summarizing research findings cannot be generated.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 5 Furan 3 Yl Pyrazin 2 Ylamine Derivatives

Elucidation of Essential Pharmacophoric Features for Biological Activity

A pharmacophore model describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For the 5-furan-3-yl-pyrazin-2-ylamine scaffold, the key pharmacophoric features can be identified as a combination of hydrogen bonding sites, aromatic regions, and a defined spatial arrangement.

Hydrogen Bond Acceptors: The two nitrogen atoms within the pyrazine (B50134) ring are critical hydrogen bond acceptors, capable of forming interactions with donor groups (e.g., -NH or -OH) in a receptor's binding pocket.

Hydrogen Bond Donor: The primary amine group at the 2-position of the pyrazine ring serves as a crucial hydrogen bond donor.

Aromatic/Hydrophobic Regions: Both the pyrazine and furan (B31954) rings function as aromatic and hydrophobic regions. The electron-rich furan ring can participate in π-π stacking or hydrophobic interactions. mdpi.com The pyrazine ring also contributes to these interactions.

These features suggest that the scaffold is well-suited to interact with targets such as protein kinases, where hinge-binding interactions involving hydrogen bonds are often paramount for inhibitory activity.

| Feature | Structural Moiety | Type of Interaction | Potential Role in Biological Activity |

| Hydrogen Bond Acceptor | Pyrazine Nitrogens (N1, N4) | Hydrogen Bond | Anchoring the molecule within the target's binding site (e.g., kinase hinge region). |

| Hydrogen Bond Donor | 2-Amine Group (-NH₂) | Hydrogen Bond | Providing directional interaction and contributing to binding affinity. |

| Aromatic Region | Furan Ring | π-π Stacking, Hydrophobic | Interacting with aromatic amino acid residues (e.g., Phe, Tyr, Trp). |

| Aromatic Region | Pyrazine Ring | π-π Stacking, Hydrophobic | Contributing to overall hydrophobic binding and molecular recognition. |

Impact of Substituent Variations on the Furan Ring on Target Affinity and Efficacy

Modifications to the furan ring can significantly modulate a compound's potency, selectivity, and pharmacokinetic properties by altering its electronics, sterics, and lipophilicity. While specific data for this compound is limited, general principles of medicinal chemistry allow for the prediction of these effects.

Introducing small alkyl groups (e.g., methyl) at available positions on the furan ring could probe for small hydrophobic pockets in the binding site, potentially increasing affinity. Conversely, larger, bulkier groups might cause a steric clash, reducing activity. Electron-withdrawing groups, such as halogens (Cl, F), could modulate the electron density of the ring system and potentially form halogen bonds with the target protein, thereby enhancing binding affinity. Electron-donating groups (e.g., methoxy) would have the opposite electronic effect and could also act as hydrogen bond acceptors.

| Substitution Position | Substituent (R) | Potential Impact on Affinity and Efficacy | Rationale |

| Furan C2' or C5' | -CH₃ | May increase affinity if a small hydrophobic pocket is present. | Increases local lipophilicity and van der Waals interactions. |

| Furan C2' or C5' | -Cl, -F | May increase or decrease affinity depending on the specific binding site. Can improve metabolic stability. | Alters ring electronics (electron-withdrawing) and introduces potential for halogen bonding. Fluorine can block sites of metabolism. |

| Furan C2' or C5' | -OCH₃ | May increase affinity if a hydrogen bond acceptor is favorable. | Electron-donating group that can also accept a hydrogen bond. May alter the conformation of the molecule. |

| Furan C2' or C5' | -CF₃ | Can increase binding through hydrophobic interactions and may improve cell permeability. | Strongly electron-withdrawing and highly lipophilic group. |

Influence of Substituent Variations on the Pyrazine Ring and Amine Group on Biological Response

Substitutions on the pyrazine ring and the 2-amine group are critical for tuning biological activity. The amine group, in particular, offers a straightforward point for modification.

Amine Group Modification: Secondary amines (N-alkylation) or amides (N-acylation) can be introduced. N-alkylation with small alkyl groups may maintain the hydrogen bond donor capability while probing for nearby hydrophobic space. N-acylation replaces the hydrogen bond donor with an acceptor (the carbonyl oxygen) and adds steric bulk, which can drastically alter the binding mode and selectivity. Studies on substituted pyrazinecarboxamides have shown that the nature of the amide substituent is crucial for biological activity, with lipophilicity playing a key role. mdpi.com

Pyrazine Ring Substitution: Adding substituents to the C3, C5, or C6 positions of the pyrazine ring can influence the molecule's properties. For instance, introducing a methyl group could enhance hydrophobic interactions, while a halogen could modulate electronic properties and provide an additional point of interaction. Research on pyrazine-based inhibitors has demonstrated that even small changes to the pyrazine core can significantly impact potency.

| Modification Site | Type of Modification | Example Substituent | Predicted Influence on Biological Response |

| 2-Amine Group | N-Alkylation | -NH(CH₃) | May maintain or slightly decrease affinity; alters donor pattern and adds lipophilicity. |

| 2-Amine Group | N-Acylation | -NHC(O)CH₃ | Likely alters binding mode by removing H-bond donor and adding an acceptor; increases steric bulk. Can improve cell permeability. |

| Pyrazine C3 or C6 | Alkylation | -CH₃ | May increase affinity via hydrophobic interactions if space is available. |

| Pyrazine C3 or C6 | Halogenation | -Cl | Modulates basicity of pyrazine nitrogens and can form halogen bonds. May improve pharmacokinetic properties. |

Core Scaffold Modifications and Their Correlation with Modulated Activity

Altering the core scaffold, a strategy known as "scaffold hopping," involves replacing the furan-pyrazine core with a structurally different moiety that maintains a similar spatial arrangement of key pharmacophoric features. This can lead to improved properties, such as enhanced selectivity, better pharmacokinetics, or a novel intellectual property position.

For example, the furan-pyrazine core could be replaced with other bicyclic heteroaromatic systems like furo[2,3-b]pyrazine, thieno[2,3-b]pyrazine, or imidazo[1,2-a]pyrazine. Each modification would subtly alter the geometry, electronic distribution, and hydrogen bonding capacity of the molecule. Replacing the pyrazine with a pyrimidine (B1678525) or pyridazine (B1198779) ring would change the position and vector of the nitrogen hydrogen bond acceptors, which could be beneficial for targeting different members of a protein family.

Bioisosteric Replacements within the this compound Framework

Bioisosteric replacement is a strategy used to swap one functional group for another with similar physical or chemical properties to improve the compound's biological activity or metabolic profile.

Furan Ring Bioisosteres: The furan ring is a classic five-membered aromatic heterocycle. Common bioisosteres include thiophene (B33073), pyrrole, and thiazole.

Thiophene: Replacing the furan's oxygen with sulfur (thiophene) results in a ring that is still aromatic and electron-rich but has different electronic and lipophilic characteristics. Thiophene is often more metabolically stable than furan.

Pyrrole: Replacing the oxygen with an N-H group (pyrrole) introduces a hydrogen bond donor, fundamentally changing the interaction potential of this part of the molecule.

Thiazole/Oxazole: These rings introduce an additional nitrogen atom, which acts as a hydrogen bond acceptor and alters the ring's electronic nature.

Amine Group Bioisosteres: The primary amine could potentially be replaced by groups like -OH or -CH₂NH₂, though these are non-classical replacements that would significantly change the local chemical environment.

The choice of bioisostere can have a profound impact on target affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Stereochemical Implications for Receptor Binding and Efficacy

The parent compound, this compound, is achiral and therefore has no stereoisomers. However, stereochemistry can become a critical factor if chiral centers are introduced through derivatization.

For instance, if a chiral substituent, such as a (S)- or (R)-1-phenylethyl group, is added to the 2-amine position, the resulting diastereomers would likely exhibit different biological activities. Biological macromolecules, such as enzymes and receptors, are chiral environments. Consequently, one stereoisomer (the eutomer) typically fits into the binding site more effectively than the other (the distomer), leading to differences in binding affinity and efficacy. If a substituent were added that resulted in atropisomerism (chirality due to hindered rotation around the furan-pyrazine bond), the individual atropisomers could also be expected to have different activities. No specific studies on the stereochemical implications for this scaffold are currently available in the literature.

Preclinical Pharmacological Evaluation in Vitro and Non Human in Vivo Models

In Vitro Efficacy Assessments in Cellular and Biochemical Assays

The antimicrobial potential of furan-containing heterocyclic compounds has been a subject of significant research. While specific data for 5-Furan-3-yl-pyrazin-2-ylamine is not extensively available, studies on analogous structures provide valuable insights into their antimicrobial spectrum.

Derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol have demonstrated moderate activity against a panel of clinically relevant bacteria. zsmu.edu.ua In vitro testing using the serial dilution method has been conducted on standard strains including the Gram-positive Staphylococcus aureus (ATCC 25923) and the Gram-negative Escherichia coli (ATCC 25922) and Pseudomonas aeruginosa (ATCC 27853). zsmu.edu.ua Among these, S. aureus was found to be the most susceptible strain to these furan (B31954) derivatives. zsmu.edu.ua

Furthermore, novel pyrazoline derivatives incorporating a furan moiety have been synthesized and evaluated for their antibacterial properties. arabjchem.orgresearchgate.net Compounds such as (5R)-5-(furan-2-yl)-1-phenyl-3-[2-(benzyloxy)phenyl]-4, 5-dihydro-1H-pyrazole and (5R)-5-(furan-2-yl)-1-phenyl-3-[2-(naphthalen-2-ylmethoxy prop-2-en-1-yloxy)phenyl]-4,5-dihydro-1H-pyrazole have shown notable activity against both Gram-positive (Listeria monocytogenes, Staphylococcus aureus) and Gram-negative (Aeromonas hydrophila, Yersinia enterocolitica) bacteria. arabjchem.orgresearchgate.net

In the realm of antifungal activity, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown efficacy against the yeast-like fungus Candida albicans at a concentration of 64 µg/mL. mdpi.com Some of these compounds also inhibited the growth of S. aureus with a minimum inhibitory concentration (MIC) of 64 µg/mL and E. coli with MICs ranging from 64 to 128 µg/mL. mdpi.com Similarly, novel 5-arylfuran-2-carboxamide derivatives have been assessed for their antifungal effects against various Candida species, including C. albicans, C. glabrata, and C. parapsilosis. nih.gov One of the most active compounds, N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide, displayed significant fungistatic and fungicidal effects against C. glabrata and C. parapsilosis strains. nih.gov

The search for novel antimalarial agents has led to the investigation of various heterocyclic compounds. Research into 2,5-disubstituted furans has identified molecules with inhibitory activity against Plasmodium falciparum, the deadliest species of malaria parasite. nih.gov

A notable compound from this class, N¹-(5-(3-Chloro-4-fluorophenyl)furan-2-yl)-N³,N³-dimethylpropane-1,3-diamine, was identified as a modest inhibitor of the NF54 strain of P. falciparum with a half-maximal inhibitory concentration (IC50) of 875 nM. researchgate.net Further optimization of this scaffold led to the development of derivatives with improved in vitro antimalarial potency. One such derivative exhibited an IC50 of 263 nM against the drug-sensitive P. falciparum NF54 strain. researchgate.net While these compounds are not identical to this compound, their efficacy highlights the potential of the furan core in the design of novel antimalarial drugs.

Currently, there is a lack of specific data in the available scientific literature regarding the in vitro antiviral activity of this compound. While some furan and pyrazole (B372694) derivatives have been investigated for antiviral properties against a range of viruses, direct evidence for the antiviral efficacy of the specified compound is not documented. nih.govresearchgate.netsciforum.net

The anti-inflammatory potential of furan derivatives has been explored through various in vitro assays, including the inhibition of protein denaturation. The denaturation of proteins is a well-documented cause of inflammation, and its inhibition is a mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs).

A study on furfuryl-substituted pyrimidinoimidazolinones demonstrated their ability to inhibit albumin denaturation. This in vitro assay serves as a useful screening model for anti-inflammatory compounds. The results indicated that several of the tested compounds exhibited promising anti-inflammatory activity, with some showing a high percentage of inhibition of albumin denaturation. For instance, at a concentration of 250 µg/mL, some derivatives showed over 80% inhibition, which is comparable to the standard drug diclofenac (B195802) sodium.

The cytotoxic effects of furan-containing compounds against various human cancer cell lines have been the focus of numerous studies. These investigations have revealed that the furan scaffold is a promising pharmacophore for the development of novel anticancer agents. nih.govnih.gov

A series of novel chalcone (B49325) derivatives featuring a 3-(furan-2-yl)pyrazolyl moiety were evaluated for their in vitro anticancer activity against four human cancer cell lines: HepG2 (hepatocellular carcinoma), MCF7 (breast adenocarcinoma), A549 (lung carcinoma), and BJ1 (normal skin fibroblasts). nih.gov One of the most promising compounds demonstrated significant activity against A549 cells with an IC50 value of 27.7 µg/ml and against HepG2 cells with an IC50 of 26.6 µg/ml. nih.gov

In another study, new furan-based derivatives were synthesized and tested for their cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov Two compounds, in particular, exhibited significant anticancer activity with IC50 values of 4.06 and 2.96 µM. nih.gov These compounds were also found to be selective, showing higher IC50 values against a normal breast cell line (MCF-10A). nih.gov

Furthermore, a novel synthetic compound, 5-(furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime, showed significant anti-proliferative activity against a range of human cancer cell lines, including SGC-7901 (gastric adenocarcinoma), A549, and HT-1080 (fibrosarcoma). nih.gov

The antioxidant properties of compounds containing furan and pyrazoline moieties have been investigated through in vitro assays. These studies often measure the ability of the compounds to scavenge free radicals, a key aspect of antioxidant activity.

In one study, the antioxidant activity of a series of synthesized pyrazoline derivatives was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.net The results showed that the tested compounds exhibited antioxidant activity ranging from 26.82% to 63.68% inhibition of the DPPH radical. researchgate.net Notably, a compound bearing a furan moiety showed significant activity in this assay. researchgate.net

Another study on newly prepared furfural (B47365) derivatives also assessed their antioxidant potential using the DPPH method. jmchemsci.com This method is commonly used to determine the free radical scavenging capacity of various compounds. jmchemsci.com The antioxidant effects of natural furan derivatives are often attributed to the electron-donating ability of the furan ring, which allows it to scavenge radicals. nih.gov

In Vivo Efficacy Studies in Non-Human Animal Models

Efficacy in Established Animal Disease Models (e.g., infectious disease models, preclinical cancer xenograft models, neurodegenerative animal models)

No published studies were identified that have investigated the efficacy of this compound in established animal models of disease. Therefore, its potential therapeutic effects in conditions such as infectious diseases, cancer, or neurodegenerative disorders remain undetermined.

Dose-Response Relationship and Therapeutic Index in Animal Models

Without in vivo efficacy and toxicology data, the dose-response relationship and the therapeutic index for this compound in any animal model have not been established.

Duration of Pharmacological Action in Animal Systems

Information regarding the duration of the pharmacological action of this compound in animal systems is not available in the current scientific literature.

Preclinical Pharmacokinetic Profiling in Animal Species

Absorption and Distribution Characteristics in Animal Models

There are no available data describing the absorption and distribution characteristics of this compound in any animal model. Key pharmacokinetic parameters such as bioavailability, plasma protein binding, and tissue distribution have not been reported.

Metabolism Studies using Animal Liver Microsomes and Hepatocytes

No studies have been published on the in vitro metabolism of this compound using animal liver microsomes or hepatocytes. researchgate.net Consequently, its metabolic pathways, the enzymes responsible for its biotransformation, and the identity of its potential metabolites are unknown.

Medicinal Chemistry and Drug Discovery Implications of 5 Furan 3 Yl Pyrazin 2 Ylamine Scaffold

Identification of Lead Compounds and Strategies for Lead Optimization

Once a compound containing the 5-furan-3-yl-pyrazin-2-ylamine scaffold is identified as a "hit" in a biological screen, the process of lead optimization begins. This crucial phase aims to enhance the compound's potency, selectivity, and pharmacokinetic properties. nih.gov The optimization strategy for this scaffold would systematically explore substitutions at three primary locations: the furan (B31954) ring, the pyrazine (B50134) ring, and the exocyclic amino group.

Initial efforts would involve establishing a structure-activity relationship (SAR) by synthesizing a library of analogues with small modifications. For instance, substituents on the furan ring could probe for additional binding interactions within a target protein. The pyrazine ring offers vectors for modification that can modulate physicochemical properties such as solubility and metabolic stability. The amino group, a key hydrogen-bonding moiety, can be further functionalized to fine-tune target engagement or block metabolic pathways. Computational methods, such as free energy perturbation (FEP), can guide the selection of optimal heterocycles and substituents to maximize binding affinity. nih.gov

Table 1: Lead Optimization Strategies for the this compound Scaffold

| Modification Site | Example Substituent | Rationale |

|---|---|---|

| Furan Ring | Methyl, Halogen | Explore hydrophobic pockets; modulate electronic properties. |

| Hydroxymethyl | Improve solubility; introduce new hydrogen bonding interactions. | |

| Pyrazine Ring | Small alkyl groups | Enhance metabolic stability; fill small pockets. |

| Morpholine, Piperazine | Increase aqueous solubility and improve pharmacokinetic profile. |

| Amino Group | Acylation, Alkylation | Modulate hydrogen bond donor capacity; block metabolism. |

Scaffold Hopping, Bioisosterism, and Privileged Structure Exploration

The this compound scaffold contains elements that are both amenable to bioisosteric replacement and are themselves considered privileged structures. Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful tool to improve a lead compound's profile. patsnap.comctppc.org

The furan ring, for example, is a well-known bioisostere for a phenyl ring and other five-membered heterocycles like thiophene (B33073) or thiazole. researchgate.net Replacing the furan could alter the molecule's electronic distribution, metabolic stability, and interaction with the target protein. Similarly, the pyrazine ring can be "hopped" to other diazine isomers like pyrimidine (B1678525) or pyridazine (B1198779) to modify the molecule's dipole moment and hydrogen bond acceptor capabilities, which can be crucial for target binding and selectivity. researchgate.net

Furthermore, the 2-aminopyrazine (B29847) moiety is recognized as a privileged structure, particularly for its role as a "hinge-binder" in kinase inhibitors. cambridgemedchemconsulting.comnih.gov This motif can form critical hydrogen bonds with the backbone of the ATP-binding site in many kinases, anchoring the inhibitor. The presence of this privileged fragment within the this compound core makes it an exceptionally promising scaffold for developing inhibitors of this important enzyme class. nih.gov

Table 2: Potential Bioisosteric Replacements within the Scaffold

| Original Moiety | Bioisosteric Replacement | Potential Advantage |

|---|---|---|

| Furan | Thiophene | Modulate electronics and lipophilicity. |

| Thiazole | Introduce additional hydrogen bond acceptor. | |

| Phenyl | Alter steric profile and explore pi-stacking interactions. | |

| Pyrazine | Pyrimidine | Change hydrogen bond acceptor vectors and dipole moment. |

Strategies for Enhancing Target Selectivity and Reducing Off-Target Effects

Achieving high target selectivity is a critical goal in drug discovery to minimize the potential for off-target toxicity. For the this compound scaffold, selectivity can be engineered by introducing substituents that exploit unique features of the intended target's binding site compared to other related proteins.

For scaffolds targeting kinases, selectivity is often a major challenge due to the high conservation of the ATP-binding site. A common strategy is to design substituents that can reach into less-conserved regions adjacent to the ATP pocket. By decorating the furan or pyrazine rings with appropriately shaped functional groups, it is possible to form specific interactions (e.g., hydrophobic, hydrogen bonding, or electrostatic) with amino acid residues that are unique to the target kinase. This structure-based design approach can transform a non-selective compound into a highly specific inhibitor, thereby improving its therapeutic window.

Development of Novel Chemical Probes and Tool Compounds

High-quality chemical probes are indispensable tools for validating biological targets and elucidating their functions in cellular and in vivo systems. nih.govnih.gov The this compound scaffold can serve as an excellent starting point for the development of such probes.

A chemical probe requires high potency and selectivity for its target, along with a functional handle for the attachment of reporter tags or reactive groups. mskcc.org A potent and selective analogue of the scaffold could be modified by appending a tag, such as biotin (B1667282) for affinity purification or a fluorophore for microscopic imaging, at a position that does not disrupt target binding.

Alternatively, for target engagement and identification studies, a "warhead"—a reactive functional group like an acrylamide—could be incorporated. This would allow the probe to form a covalent bond with a nearby nucleophilic residue (e.g., cysteine) in the binding site, enabling permanent labeling of the target protein. Such tool compounds are invaluable for confirming the mechanism of action and studying the downstream biological effects of target modulation. rsc.org

Table 3: Potential Modifications for Chemical Probe Development

| Probe Type | Modification | Attachment Point (Example) | Application |

|---|---|---|---|

| Affinity Probe | Biotin via a linker | Unsubstituted position on the pyrazine ring | Target identification via pull-down/mass spectrometry. |

| Imaging Probe | Fluorophore (e.g., FITC) | Distal end of a substituent on the furan ring | Cellular localization studies via fluorescence microscopy. |

| Covalent Probe | Acrylamide "warhead" | Functionalized substituent on the furan ring | Target engagement and occupancy studies. |